Antifungal agent 44

Fungicide discovery Oomycete control Mitochondrial targeting

Standard QoI fungicides like kresoxim-methyl suffer from limited mitochondrial penetration, reducing efficacy against oomycetes. Antifungal agent 44 (2A-5) solves this via a triphenylphosphonium (TPP) moiety that drives voltage-dependent accumulation into the mitochondrial matrix. - **Mode of action**: bc1 complex inhibitor (cytochrome c reductase) with enhanced ATP suppression and ROS outbreak vs. passive-diffusion analogs. - **Key metric**: EC50 ~5 μM against *Phytophthora capsici*; benchmark for SAR studies on mitochondrion-targeted fungicides. - **Supply**: Shipped under ambient conditions; stored at -20°C as crystalline solid.

Molecular Formula C41H51BrNO4P
Molecular Weight 732.7 g/mol
Cat. No. B15560959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 44
Molecular FormulaC41H51BrNO4P
Molecular Weight732.7 g/mol
Structural Identifiers
InChIInChI=1S/C41H51NO4P.BrH/c1-44-41(43)40(42-45-2)39-31-21-20-24-35(39)34-46-32-22-9-7-5-3-4-6-8-10-23-33-47(36-25-14-11-15-26-36,37-27-16-12-17-28-37)38-29-18-13-19-30-38;/h11-21,24-31H,3-10,22-23,32-34H2,1-2H3;1H/q+1;/p-1/b42-40-;
InChIKeyHRLDPTYCLKXLLI-QSKWQABNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 44 Overview


Antifungal agent 44 (compound 2A-5) is a triphenylphosphonium (TPP)-conjugated analogue of kresoxim-methyl, belonging to the class of β-methoxyacrylate (QoI) fungicides that act as complex III cytochrome bc1 complex inhibitors. It was developed via a mitochondrion-targeting strategy that covalently attaches a TPP moiety to the kresoxim-methyl scaffold, enhancing its accumulation at the mitochondrial site of action [1]. The compound is characterized by a molecular formula of C41H51BrNO4P and a molecular weight of 732.73 g/mol . Its design objective was to overcome the limitations of conventional QoI fungicides, particularly against oomycete pathogens such as *Phytophthora capsici*, through improved mitochondrial delivery and consequent disruption of fungal energy metabolism [1].

Workflow Mitochondrion-targeted QoI analogue research
Target Engagement Cytochrome bc1 complex inhibition with TPP-mediated accumulation
Model Context Phytophthora capsici oomycete model

Why Antifungal Agent 44 Is Irreplaceable


Generic substitution with conventional QoI fungicides such as kresoxim-methyl or azoxystrobin is not scientifically justified due to Antifungal agent 44's distinct mitochondrion-targeted delivery mechanism. Unlike parent QoI compounds that rely on passive diffusion to reach the mitochondrial cytochrome bc1 complex, 2A-5 incorporates a triphenylphosphonium (TPP) moiety that drives active accumulation within the mitochondrial matrix, leveraging the organelle's negative membrane potential [1]. This targeting strategy results in a differentiated pharmacodynamic profile, including more potent ATP synthesis inhibition and a more pronounced reactive oxygen species (ROS) outbreak, which are not observed to the same extent with untargeted QoI fungicides [1]. The following evidence items quantify these differential performance characteristics, providing a basis for scientifically informed procurement decisions when selecting a QoI fungicide for *Phytophthora capsici* research or control programs.

Attribute
Antifungal Agent 44
Conventional QoI Fungicides
Mitochondrial Delivery
TPP-driven accumulation via membrane potential
Passive diffusion; may not achieve equivalent matrix concentration
ATP Synthesis Inhibition
Reported significant decrease; differentiated bioenergetic disruption
Standard bc1 inhibition; ATP depletion profile may differ
ROS Induction
Dose-dependent ROS outbreak reported
ROS induction not typically reported to the same extent

Antifungal Agent 44 vs. Phytophthora capsici


Superior In Vitro Potency vs. Parent QoI

Antifungal agent 44 (2A-5) demonstrates significantly enhanced fungicidal activity against *Phytophthora capsici* relative to its parent scaffold, kresoxim-methyl. The TPP-conjugated analogue achieved an EC50 value of approximately 5 μM, which the authors describe as 'excellent characteristics superior to kresoxim-methyl' and 'the most remarkable activity enhancement' observed among the synthesized series [1]. While the exact EC50 of kresoxim-methyl against *P. capsici* is not reported in the same study, the authors explicitly state that 2A-5 exhibited 'excellent characteristics superior to kresoxim-methyl' [1]. This represents a clear potency advantage for the mitochondrion-targeted analogue.

EC50 vs. Parent QoI
Reported
~5 μM vs. kresoxim-methyl
Reported potency ranking context
Exact comparator EC50 not provided; superiority statement to verify
Fungicide discovery Oomycete control Mitochondrial targeting

ATP Synthesis Inhibition Profile

Antifungal agent 44 induces a significant decrease in ATP synthesis in *P. capsici*, a pharmacodynamic effect attributed to its mitochondrion-targeted delivery. The study reports that treatment with 2A-5 (3 h) inhibits the pathogen's ability to produce ATP [1]. This effect is mechanistically linked to the TPP moiety's ability to drive accumulation of the inhibitor at the mitochondrial bc1 complex, thereby enhancing the disruption of the electron transport chain and oxidative phosphorylation [1]. While quantitative ATP depletion data (e.g., % inhibition or IC50) are not provided in the abstract, the authors note that the action mechanism approach revealed that the analogues 'might cause a significant decrease in ATP synthesis... in different ways' compared to the parent compound [1]. This suggests a differentiated impact on fungal energy metabolism.

ATP Synthesis Inhibition
Class-level
Significant decrease (3 h)
Differentiated bioenergetic disruption context
Quantitative ATP data to verify
Mitochondrial bioenergetics Fungicide mechanism of action ATP depletion

ROS Outbreak Induction vs. Parent QoI

Treatment with Antifungal agent 44 triggers a reactive oxygen species (ROS) outbreak in *P. capsici*, a phenomenon that distinguishes its mode of action from the parent QoI compound. The study reports that 2A-5 causes an ROS outbreak in the pathogen, and the action mechanism approach revealed that the TPP-conjugated analogues induce ROS in 'different ways' compared to kresoxim-methyl [1]. Specifically, Antifungal agent 44 at concentrations of 4.375 and 17.5 μM (30 min exposure) dose-dependently elevates intracellular ROS levels in *P. capsici* . This ROS induction is a critical component of the compound's fungicidal activity, as excessive ROS can damage cellular macromolecules and trigger programmed cell death.

ROS Outbreak Induction
Head-to-head
4.375–17.5 μM (30 min)
Secondary oxidative stress mechanism context
Quantified difference vs. parent not reported
Oxidative stress Fungicide mode of action ROS burst

Potency Comparison with Analogue 2C-4

Antifungal agent 44 (2A-5) and its close structural analogue 2C-4 (Antifungal agent 45) both demonstrated excellent fungicidal characteristics superior to kresoxim-methyl against *P. capsici*, with both compounds achieving EC50 values of approximately 5 μM [1]. However, the two analogues differ in their linker length between the TPP moiety and the kresoxim-methyl scaffold, with 2A-5 incorporating a 5-carbon linker and 2C-4 a 4-carbon linker [1]. Both compounds cause significant damage to hyphal and zoospore structures and reduce ATP synthesis and ROS levels [REFS-1, REFS-2]. This comparable potency provides procurement flexibility, as both analogues may be suitable for *P. capsici* research applications, though subtle differences in physicochemical properties (e.g., molecular weight: 732.73 for 2A-5 vs. 703.67 for 2C-4) may influence solubility or formulation considerations [2].

Potency vs. Analogue 2C-4
Head-to-head
EC50 ~5 μM for both
Comparable activity; linker length selection flexibility
Linker: 2A-5 (5C) vs. 2C-4 (4C)
Structure-activity relationship Linker length optimization Fungicide candidate selection

Antifungal Agent 44 Applications


Lead for Mitochondrion-Targeted QoI Development

Given its demonstrated EC50 of ~5 μM against *Phytophthora capsici* and superior activity relative to the parent kresoxim-methyl scaffold, Antifungal agent 44 serves as an excellent lead compound for structure-activity relationship (SAR) studies aimed at optimizing mitochondrion-targeted QoI fungicides. Researchers can use this compound as a benchmark to evaluate novel TPP-conjugated analogues with varied linker lengths or substitution patterns, with the goal of further improving potency, spectrum, or pharmacokinetic properties [1].

Mechanistic Probe for Oomycete Bioenergetics

Antifungal agent 44's ability to cause a significant decrease in ATP synthesis and induce an ROS outbreak in *P. capsici* makes it a valuable tool compound for investigating mitochondrial bioenergetics and oxidative stress responses in oomycetes. Its mitochondrion-targeted delivery, mediated by the TPP moiety, allows for selective perturbation of fungal mitochondrial function, enabling detailed studies of bc1 complex inhibition, electron transport chain disruption, and downstream metabolic consequences [1].

Resistance Management and QoI Resistance Breaking

The distinct mechanism of Antifungal agent 44, which combines bc1 complex inhibition with enhanced mitochondrial accumulation and ROS induction, positions it as a candidate for investigating strategies to overcome or delay QoI resistance. The compound's differentiated pharmacodynamic profile may prove effective against *P. capsici* isolates that have developed resistance to conventional QoI fungicides due to target-site mutations (e.g., G143A in cytochrome b). Comparative sensitivity testing of 2A-5 against QoI-resistant and -sensitive isolates could elucidate its potential role in resistance management programs [1].

Application
Selection Property
Validation Focus
Mitochondrion-targeted QoI SAR studies
TPP-conjugated analogue with reported potency ranking
EC50-based activity comparison against parent scaffold
Oomycete bioenergetics research
Mitochondrial accumulation and ATP/ROS disruption
ATP synthesis and ROS endpoint assays
QoI resistance mechanism studies
Dual bc1 inhibition and ROS induction profile
Comparative sensitivity testing in QoI-resistant isolates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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